molecular formula C38H55Na9O49S7 B190162 Idraparinux sodium CAS No. 149920-56-9

Idraparinux sodium

Cat. No. B190162
M. Wt: 1727.2 g/mol
InChI Key: MVPQUSQUURLQKF-MCPDASDXSA-E
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idraparinux sodium is a polymethylated synthetic pentasaccharide known to interact with the antithrombin III and act as an anticoagulant . It is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously .


Synthesis Analysis

The complete synthesis of Idraparinux sodium required only 36 steps, with 21 steps for the longest linear route . A modular synthetic approach was used to obtain a series of idraparinux-analogue pentasaccharides bearing one or two primary sulfonic acid moieties .


Molecular Structure Analysis

The molecular formula of Idraparinux sodium is C38H64O49S7 . The exact mass is 1,528.06 and the molecular weight is 1,529.301 . The elemental analysis shows that it contains C, 29.84; H, 4.22; O, 51.26; S, 14.67 .


Chemical Reactions Analysis

Idraparinux sodium has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer . This means that the drug should only need to be injected once a week .


Physical And Chemical Properties Analysis

The average weight of Idraparinux sodium is 1727.14 and the monoisotopic mass is 1725.89361489 . The chemical formula is C38H55Na9O49S7 .

Scientific Research Applications

  • Idraparinux sodium is a long-acting anti-Factor Xa synthetic pentasaccharide under development for the prevention and treatment of venous thromboembolic events in patients with deep vein thrombosis (DVT) or pulmonary embolism (PE) (Ma & Fareed, 2004).

  • It has been in development for the treatment and secondary prevention of thrombosis, especially DVT, and may be suitable for once-weekly administration. Phase III clinical trials have been conducted for its use in DVT and PE, as well as for stroke prevention in patients with atrial fibrillation (Drugs in R&D, 2004).

  • Idraparinux sodium differs structurally from fondaparinux sodium as it has additional methyl groups, a long half-life, and once-weekly administration. Both drugs are being developed as antithrombotics for venous and arterial thrombosis, acute coronary syndrome, stroke, and as adjuncts to thrombolytic therapy (Walenga, Jeske, & Fareed, 2005).

  • An efficient modular one-pot synthesis of Idraparinux has been reported, which is crucial for facilitating its production and availability (Dey, Lo, & Wong, 2019).

  • Idraparinux is effective in preventing recurrent VTE but is associated with an increased risk of bleeding compared to placebo. In patients with atrial fibrillation, long-term treatment with idraparinux was as effective as vitamin K antagonists, but caused more bleeding (Prandoni et al., 2008).

  • The pharmacokinetics of idraparinux have been characterized, revealing a three-compartment model best describing its pharmacokinetics with a terminal half-life of 66.3 days and time to steady-state of 35 weeks (Veyrat‐Follet et al., 2009).

  • Development of idrabiotaparinux, a biotinylated version of idraparinux whose effects can be reversed by avidin, is underway. This compound offers the potential for neutralization in cases of side effects or overdose (Harenberg, 2009).

Safety And Hazards

Clinical trials have revealed that Idraparinux sodium had led to bleeding . As a result, Sanofi stopped the development of the drug . A phase III trial of Idraparinux sodium for stroke prevention in patients with AF (AMADEUS) was halted prematurely due to excessive clinically relevant and intracranial bleeding .

Future Directions

Sanofi discontinued the development of Idraparinux sodium in favor of a biotinylated formulation of the drug called idrabiotaparinux sodium . Idrabiotaparinux sodium is also administered once-weekly. It has the same pentasaccharidic structure as Idraparinux sodium, but with biotin attached, which allows its neutralization with avidin, an egg-derived protein with low antigenicity .

properties

IUPAC Name

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64O49S7.9Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;;;;;;;;;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;;;;;;/q;9*+1/p-9/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;;;;;;;;;/m1........./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPQUSQUURLQKF-MCPDASDXSA-E
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)[O-])O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)[O-])O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55Na9O49S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1727.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idraparinux sodium

CAS RN

149920-56-9
Record name Idraparinux sodium [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149920569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDRAPARINUX SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84IXP29FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idraparinux sodium
Reactant of Route 2
Idraparinux sodium
Reactant of Route 3
Reactant of Route 3
Idraparinux sodium
Reactant of Route 4
Reactant of Route 4
Idraparinux sodium
Reactant of Route 5
Reactant of Route 5
Idraparinux sodium
Reactant of Route 6
Idraparinux sodium

Citations

For This Compound
125
Citations
M Diaz-Ricart, M del Fresno - Drugs of the Future, 2002 - access.portico.org
Activated factor Xa promotes coagulation by generating small amounts of thrombin in the proximity of platelets, thus enhancing their activation, and by binding to factor Va on membrane …
Number of citations: 1 access.portico.org
J Harenberg - Thrombosis and haemostasis, 2009 - thieme-connect.com
Idraparinux is an analogue of fondaparinux binding with high affinity to antithrombin. It was designed for weekly, rather than daily, administration, with an exceptionally long half-life. One …
Number of citations: 71 www.thieme-connect.com
ARD PROFILE - 2004 - Springer
… Because of the long duration of action of idraparinux sodium, … of Organon relating to idraparinux sodium, subject to approval … Idraparinux sodium has completed phase IIb development …
Number of citations: 2 link.springer.com
J Harenberg - Expert Review of Clinical Pharmacology, 2010 - Taylor & Francis
Idraparinux is a polymethylated synthetic pentasaccharide that binds to antithrombin with high affinity. Idrabiotaparinux is a derivative of idraparinux with biotin synthesized to the end-…
Number of citations: 8 www.tandfonline.com
Q Ma, J Fareed - Idrugs: the Investigational Drugs Journal, 2004 - europepmc.org
Idraparinux sodium. Sanofi-Aventis. - Abstract - Europe PMC … Idraparinux sodium, a long-acting anti-Factor Xa synthetic pentasaccharide, is under development by Sanofi-Aventis for the …
Number of citations: 24 europepmc.org
J Harenberg, Y Vukojevic, G Mikus, I Joerg… - Journal of Thrombosis …, 2008 - jthjournal.org
Idraparinux is a synthetic, polymethylated O-methyl, O-sulfate pentasaccharide with a high affinity to antithrombin [1, 2]. The biological elimination half-life of 120 h after one …
Number of citations: 29 www.jthjournal.org
J Harenberg, I Jörg, Y Vukojevic, G Mikus… - European journal of …, 2008 - Springer
Aim To gather information on anticoagulant effects after the termination of long-term therapy with idraparinux. Methods The anticoagulant effects of idraparinux, a synthetic …
Number of citations: 31 link.springer.com
C Veyrat-Follet, N Vivier, M Trellu, C Dubruc… - Journal of Thrombosis …, 2009 - Elsevier
Background: Idraparinux, a long-acting synthetic pentasaccharide, is a specific antithrombin-dependent inhibitor of activated factor X that has been investigated in the treatment and …
Number of citations: 44 www.sciencedirect.com
I Gouin-Thibault, MM Samama - Thrombosis and haemostasis, 2009 - thieme-connect.com
… Idraparinux sodium (SR34006 2.5 mg/0.5 ml) was provided by Organon. UFH: Heparine Choay®–bottles containing 5,000 IU/ml of sodium heparin. Human antithrombin (AT): …
Number of citations: 5 www.thieme-connect.com
A Gómez-Outes, ML Suárez-Gea… - Therapeutic …, 2011 - journals.sagepub.com
The therapeutic armamentarium of parenteral anticoagulants available to clinicians is mainly composed by unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), …
Number of citations: 70 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.